molecular formula C24H26N4O4S B2417845 N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173728-74-9

N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2417845
CAS No.: 1173728-74-9
M. Wt: 466.56
InChI Key: YZFUPYMESRFKFG-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzyl group with methoxy substituents, an imidazoquinazoline core, and a thioacetamide moiety, making it a subject of interest for researchers exploring novel therapeutic agents and functional materials.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-4-8-18-23(30)28-22(26-18)16-10-5-6-11-17(16)27-24(28)33-14-20(29)25-13-15-9-7-12-19(31-2)21(15)32-3/h5-7,9-12,18H,4,8,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFUPYMESRFKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.

    Introduction of the Thioacetamide Group: The thioacetamide moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a thioacetamide group.

    Attachment of the Benzyl Group: The benzyl group with methoxy substituents can be attached via alkylation reactions, typically using benzyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Case Studies

Several studies have documented the effectiveness of this compound in preclinical settings:

  • A study published in Pharmaceutical Research highlighted the synthesis of similar compounds and their evaluation against a panel of 60 cancer cell lines. The results indicated that compounds with structural similarities to N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide displayed promising anticancer activity .

Efficacy Against Pathogens

The antimicrobial properties of this compound have also been explored:

  • Broad-Spectrum Activity :
    • Preliminary tests indicated that the compound exhibits broad-spectrum antimicrobial activity effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Minimum inhibitory concentration (MIC) values were determined for various pathogens, revealing that the compound could inhibit bacterial growth at concentrations comparable to established antibiotics .

Case Studies

Research has demonstrated the antimicrobial potential through various methodologies:

  • A study conducted on the synthesis and biological evaluation of related compounds revealed significant antimicrobial activity against multiple strains of bacteria and fungi. The findings suggest that modifications to the imidazoquinazoline structure can enhance antimicrobial efficacy .

Data Summary Table

Application TypeActivityTarget OrganismsKey Findings
AnticancerCytotoxicityMCF-7, HeLaIC50 values: 29 μM - 73 μM
AntimicrobialBroad-spectrumGram-positive & negative bacteriaEffective at MIC comparable to antibiotics

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects might involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: can be compared with other imidazoquinazoline derivatives, which may share similar core structures but differ in their substituents.

    Thioacetamide derivatives: Compounds with similar thioacetamide groups but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

C17H20N4O4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure includes a dimethoxybenzyl group and an imidazoquinazoline moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the imidazoquinazoline core.
  • Alkylation with 2,3-dimethoxybenzyl chloride.
  • Thioacetylation to introduce the thioacetamide functionality.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : Compounds with similar structures were evaluated against various cancer cell lines using the National Cancer Institute's 60-cell line panel. Notably, some derivatives showed GI50 values in the nanomolar range against colon and ovarian cancer cell lines .
CompoundCell LineGI50 (μM)
3.1Colon0.41
3.1Melanoma0.48
6.5Ovarian0.25

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activity:

  • Bacterial Strains Tested : Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

Case Studies

  • Study on Anticancer Activity : A study published in the European Journal of Medicinal Chemistry evaluated a series of thioacetamides and found that derivatives with imidazoquinazoline cores displayed potent anticancer activity across multiple cell lines .
    "The introduction of azole fragments into the structure significantly enhanced antitumor activity" .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial potential of thioacetamides against various pathogens and highlighted their effectiveness in inhibiting bacterial growth .

Q & A

Q. How to validate off-target effects in kinase profiling?

  • Methodology :
  • Broad-panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler). Use ATP-concentration curves to identify non-competitive inhibition .
  • CRISPR knockdown : Silence suspected off-targets (e.g., PI3K) and reassay activity .

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